molecular formula C10H12O2 B1671780 Eugenol CAS No. 97-53-0

Eugenol

Cat. No.: B1671780
CAS No.: 97-53-0
M. Wt: 164.20 g/mol
InChI Key: RRAFCDWBNXTKKO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Eugenol’s primary targets include various cellular components involved in pain perception, inflammation, and microbial growth . It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Furthermore, it has demonstrated inhibition of collagen and arachidonic acid-induced platelet aggregation . This compound also exhibits antifungal activity against a range of fungal strains, including Candida albicans .

Mode of Action

It has been shown to interfere with action potential conduction, which may contribute to its analgesic properties . It also inhibits collagen and arachidonic acid-induced platelet aggregation, potentially contributing to its anti-inflammatory effects . In addition, it has demonstrated antifungal activity, possibly by disrupting the cell structure of fungi .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases . It also inhibits various signaling cascades, including phospholipase Cγ2 (PLCγ2)/protein kinase C (PKC), phosphoinositide 3-kinase/Akt/glycogen synthase kinase-3β, mitogen-activated protein kinases, and cytosolic phospholipase A2 (cPLA2)/thromboxane A2 (TxA 2) formation .

Pharmacokinetics

It has been suggested that this compound tends to accumulate in certain tissues . It has also been suggested that this compound possesses good drug-like properties .

Result of Action

This compound has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It induces apoptosis in cancer cells and has been shown to have anti-cancer properties . It also inhibits the growth of Candida yeast .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can impact its toxicity, with high concentrations potentially being toxic . Furthermore, the presence of other compounds can influence the effectiveness of this compound. For example, it has been shown to act synergistically with acyclovir in inhibiting the herpes virus .

Biochemical Analysis

Biochemical Properties

Eugenol interacts with various enzymes, proteins, and other biomolecules. It is known to scavenge free radicals, inhibit the generation of reactive oxygen species, prevent the production of reactive forms of nitrogen, increase cyto-antioxidant potential, and protect the function of microbial DNA and proteins . It also exhibits neuroprotective properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit non-enzymatic peroxidation in liver mitochondria . This compound also binds to proteins such as serum albumin through hydrophobic interaction . It has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Molecular Mechanism

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It is also known to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Temporal Effects in Laboratory Settings

This compound has been shown to exhibit dose-dependent radical scavenging and anti-inflammatory activities in various in vitro experiments and animal models of chronic diseases . It also exhibits antiproliferative and cytotoxic effects on several cancer cell lines and tumors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to exert antinociceptive activity in different experimental models of pain in mice . High concentrations can be toxic, and a dose of 2.5 mg/kg body weight is regarded as safe .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of this compound begins with the amino acid tyrosine. L-tyrosine is converted to p-coumaric acid by the enzyme tyrosine ammonia lyase (TAL). From here, p-coumaric acid is converted to caffeic acid by p-coumarate 3-hydroxylase using oxygen and NADPH .

Transport and Distribution

It has been shown that this compound can prevent free radical-mediated lipid peroxidation in cellular membranes containing unsaturated fatty acids by acting as an antioxidant .

Subcellular Localization

This compound and its related compounds are located in the cytoplasm and nucleus . This subcellular localization may influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Eugenol can be extracted from natural sources using several methods. The most common extraction techniques include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction . Industrial production of this compound often involves the use of these methods to ensure high purity and yield.

Comparison with Similar Compounds

Eugenol is often compared with other phenolic compounds such as isothis compound and linalool. Isothis compound, a derivative of this compound, exhibits greater antimicrobial activity and is commonly used for its fungicidal and insecticidal properties . Linalool, another phenolic compound, is known for its antibacterial and antifungal activities . Compared to these compounds, this compound stands out for its wide range of applications and its unique combination of therapeutic properties .

Similar Compounds

  • Isothis compound
  • Linalool
  • Levofloxacin (for comparison in antibacterial activity)
  • Ketoconazole (for comparison in antifungal activity)

This compound’s versatility and effectiveness in various applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-methoxy-4-prop-2-enylphenol
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InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
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InChI Key

RRAFCDWBNXTKKO-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O
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Molecular Formula

C10H12O2
Record name EUGENOL
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Related CAS

38219-15-7
Record name Polyeugenol
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DSSTOX Substance ID

DTXSID9020617
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Molecular Weight

164.20 g/mol
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Physical Description

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid, Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO], Solid, Colourless to pale yellow liquid; Aroma of cloves
Record name EUGENOL
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Boiling Point

489 °F at 760 mmHg (NTP, 1992), 225 °C, 252.00 to 253.00 °C. @ 760.00 mm Hg
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Flash Point

219 °F (NTP, 1992), >212 °F (>100 °C) (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2460 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions, Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0652 g/cu cm at 20 °C, 1.064-1.070
Record name EUGENOL
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg, 0.0221 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism of action of eugenol is unknown. However, eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity. Research has also shown eugenol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal and analgesic properties., ... Thymocyte suspension was irradiated by gamma-rays, and the malondialdehyde (MDA) formation was measured with the thiobarbituric acid reactive species (TBARS) method. The results showed an increase in MDA in irradiated (2 Gy) thymocytes, which was inhibited in samples treated with increasing concentrations of eugenol (10-200 uM) prior to irradiation. The concentration of eugenol required to inhibit half of the MDA formation (IC(50)) in irradiated thymocytes was 100 uM. A dose-dependent increase in the generation of ROS was observed in irradiated thymocytes (0.5-200 cGy) as measured by 2,7-dichlorodihydro fluorescein diacetate (DCH-FDA), which was inhibited by eugenol administered before irradiation., Respiratory inhibition of isolated rat liver mitochondria by eugenol was dose related and uncoupled oxidative phosphorylation from electron transfer., Polymorphonuclear leukocytes (PMNL) play an important role in the modulation of inflammatory conditions in humans. PMNL cells recruited at the site of inflammation, release inflammatory mediators such as leukotrienes, proteolytic enzymes and reactive oxygen species. Among these, leukotrienes are implicated in pathophysiology of allergic and inflammatory disorders like asthma, allergic rhinitis, arthritis, inflammatory bowel disease and psoriasis. 5-lipoxygenase (5-LO) is the key enzyme in biosynthetic pathway of leukotrienes. Our earlier studies showed that spice phenolic active principles significantly inhibit 5-LO enzyme in human PMNLs. In this study we have further characterized the inhibitory mechanism of eugenol, the active principle of spice-clove on 5-LO enzyme and also its effect on leukotriene C((4)) (LTC(4)). Substrate dependent enzyme kinetics showed that the inhibitory effect of eugenol on 5-LO was of a non-competitive nature. Further, eugenol was found to significantly inhibit the formation of LTC(4) in calcium ionophore A23187 and arachidonic acid (AA) stimulated PMNL cells. These data clearly suggest that eugenol inhibits 5-LO by non-competitive mechanism and also inhibits formation of LTC(4) in human PMNL cells and thus may have beneficial role in modulating 5-LO pathway in human PMNL cells., The Ca(2+)-activated Cl(-) channel TMEM16A is involved in epithelial fluid secretion, smooth muscle contraction and neurosensory signaling. We identified a Thai herbal antidiarrheal formulation that inhibited TMEM16A Cl(-) conductance. C18-reversed-phase HPLC fractionation of the herbal formulation revealed >98% of TMEM16A inhibition activity in one out of approximately 20 distinct peaks. The purified, active compound was identified as eugenol (4-allyl-2-methoxyphenol), the major component of clove oil. Eugenol fully inhibited TMEM16A Cl(-) conductance with single-site IC(50)~150 uM. Eugenol inhibition of TMEM16A in interstitial cells of Cajal produced strong inhibition of intestinal contraction in mouse ileal segments. TMEM16A Cl(-) channel inhibition adds to the list of eugenol molecular targets and may account for some of its biological activities., For more Mechanism of Action (Complete) data for EUGENOL (21 total), please visit the HSDB record page.
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Color/Form

Colorless or pale yellow liquid, CRYSTALS FROM HEXANE

CAS No.

97-53-0
Record name EUGENOL
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Melting Point

15.4 to 15.6 °F (NTP, 1992), -9.2 to -9.1 °C, -12.00 to -10.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

The starting material phenylpropane derivatives such as dihydroeugenol (n-Propyl guaiacol), 3,4-Methylenedioxy phenylpropane (dihydrosafrole), 4-Methoxyphenylpropane (dihydroanethole) or the like, can be obtained either from commercial sources or by catalytic hydrogenation of corresponding eugenol, safrole, anethole derivatives respectively (Steffen, A. In: Perfume and Flavor Chemicals, Allured Punlishing Corporation, 362 South Schmale Road, Carol Stream, Ill., USA, (1994)). In addition, 2,4,5-Trimethoxyphenylpropane can be obtained via ammonium formate assisted reduction of toxic β-asarone of Acorus calamus or crude calamus oil containing β-asarone (Sinha, A. K., U.S. Ser. No. 09/652,376 filed on Aug. 31, (2000)).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Vanillin has the chemical name 4-hydroxy-3-methoxybenzaldehyde and the chemical structure: ##STR1## Vanillin occurs naturally in vanilla beans, potato parings, and Siam benzoin, and is produced synthetically from eugenol or guaiacol or from the lignin waste from the wood pulp industry.
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Synthesis routes and methods IV

Procedure details

Diplodia gossypina ATCC 10936 is used for inoculating 800 ml of the abovementioned medium with n-dodecane as carbon source and, during inoculation, induced using 400 mg of eugenol oleate. The culture is allowed to grow for 3 days, after which 400 mg of eugenol are added. After a contact time of 143 hours, 45 mg of coniferyl aldehyde (10.4% of theory) as well as 100 mg of unmetabolised eugenol are isolated.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.